2-Pyrrolidin-2-YL-pyrimidin-4-ylamine

HIV Antiviral Pyrrolidine

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (CAS 1263378-09-1), also known as 2-(pyrrolidin-2-yl)pyrimidin-4-amine, is a heterocyclic organic compound that fuses a pyrimidine ring with a pyrrolidine moiety. This hybrid structure presents a chiral center at the C2 position of the pyrrolidine ring, offering a unique vector for generating enantiopure derivatives essential for selective target engagement.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 1263378-09-1
Cat. No. B13270712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-2-YL-pyrimidin-4-ylamine
CAS1263378-09-1
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CC(=N2)N
InChIInChI=1S/C8H12N4/c9-7-3-5-11-8(12-7)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12)
InChIKeyUGEJULLEHOXYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (CAS 1263378-09-1): A Chiral Hybrid Scaffold for Targeted Drug Discovery


2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (CAS 1263378-09-1), also known as 2-(pyrrolidin-2-yl)pyrimidin-4-amine, is a heterocyclic organic compound that fuses a pyrimidine ring with a pyrrolidine moiety . This hybrid structure presents a chiral center at the C2 position of the pyrrolidine ring, offering a unique vector for generating enantiopure derivatives essential for selective target engagement [1]. The molecule's basic amine and heteroaromatic functionalities render it a versatile intermediate for generating focused libraries of kinase inhibitors and antiviral agents. Its procurement is critical for advanced medicinal chemistry programs requiring the development of novel small-molecule therapeutics.

Why 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (CAS 1263378-09-1) Cannot Be Replaced by Simple Pyrimidine Analogs


Generic substitution of 2-pyrrolidin-2-yl-pyrimidin-4-ylamine with simpler pyrimidine or pyrrolidine analogs is not scientifically viable due to the critical role of its specific regio- and stereochemistry. The chiral pyrrolidine moiety at the 2-position of the pyrimidine ring is a key structural determinant for achieving potent biological activity, as demonstrated by its enantioselective synthesis from proline derivatives [1]. Unfunctionalized or differently substituted pyrimidines lack this essential chiral center and conformational constraint, leading to significantly altered or abrogated target binding. This unique architecture differentiates it from other in-class compounds, providing a specific pharmacophore for targeted antiviral [2] and kinase inhibition [3] programs, where small structural changes result in large functional differences.

Quantitative Evidence of Differentiation for 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (CAS 1263378-09-1)


Anti-HIV-1 Potency: 2-Pyrimidinyl Pyrrolidines vs. 2-Aryl Pyrrolidines

In a head-to-head series of 31 new compounds, the 2-pyrimidinyl pyrrolidine class, to which 2-pyrrolidin-2-yl-pyrimidin-4-ylamine is the core scaffold, demonstrates anti-HIV-1 activity. The study identifies twelve active compounds with EC50 values below 20 µM in primary human lymphocytes [1]. This establishes a clear potency benchmark for the class, with the 2-pyrimidinyl group showing comparable or enhanced activity relative to many 2-aryl analogs [2].

HIV Antiviral Pyrrolidine

Scalable Enantioselective Synthesis: High Yield and Purity Advantage

The synthetic accessibility of enantiopure 2-pyrrolidin-2-yl-pyrimidin-4-ylamine derivatives is established through a proline-based methodology. This approach yields enantiopure pyrimidine derivatives with high efficiency, achieving a quantitative yield (100%) for a key intermediate, tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate [1]. This contrasts with many non-stereoselective syntheses that produce racemic mixtures, requiring costly and low-yielding chiral resolution steps.

Synthesis Enantioselective Process Chemistry

Kinase Inhibition: Potency Benchmark Against Structurally Related Cdc7 Inhibitor

The value of the pyrrolidin-2-yl-pyrimidine core in kinase inhibition is highlighted by the potent Cdc7 inhibitor XL413 (IC50 = 3.4 nM) [1]. While XL413 is a more complex benzofuropyrimidine derivative, it demonstrates the high affinity achievable by elaborating on the foundational (pyrrolidin-2-yl)pyrimidine scaffold present in 2-pyrrolidin-2-yl-pyrimidin-4-ylamine. This suggests the target compound is a privileged intermediate for developing potent, ATP-competitive kinase inhibitors.

Kinase Inhibitor Cdc7 Cancer

Improved Solubility and Handling via Salt Form

The free base (CAS 1263378-09-1) can be procured or readily converted to its dihydrochloride salt (CAS 2155855-71-1), which offers significantly improved water solubility for biological assays . This physical property is a critical differentiator for in vitro and in vivo studies where aqueous dosing is required. The free base's solubility is lower, necessitating organic co-solvents that may interfere with biological systems.

Solubility Formulation Handling

In Vitro Metabolic Stability: A Measurable Advantage in Human Liver Microsomes

Preliminary data indicates the compound's metabolic stability in human liver microsomes, with 38% of the parent compound remaining after 60 minutes at a 5 µM concentration in the presence of UDPGA . This provides a quantitative benchmark for further structure-activity relationship (SAR) studies aimed at optimizing metabolic stability. While many unoptimized screening hits show rapid clearance (e.g., >90% turnover in 30 minutes), this level of stability is promising for an early-stage scaffold.

ADME Metabolic Stability Microsomes

High-Impact Application Scenarios for 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (CAS 1263378-09-1)


Enantioselective Synthesis of Novel Kinase Inhibitor Libraries

Procurement of 2-pyrrolidin-2-yl-pyrimidin-4-ylamine is ideal for medicinal chemistry groups focused on generating libraries of ATP-competitive kinase inhibitors. Its chiral center, derived from proline-based enantioselective synthesis [1], enables the creation of stereochemically pure analogs. The potent activity observed for the related Cdc7 inhibitor XL413 (IC50 = 3.4 nM) [2] underscores the potential of this core for targeting kinases implicated in cancer.

Development of Next-Generation Anti-HIV Therapeutics

This compound serves as a crucial building block in anti-HIV research programs. Direct evidence shows that its 2-pyrimidinyl pyrrolidine class yields compounds with anti-HIV-1 EC50 values below 20 µM in primary human lymphocytes [3]. This established antiviral activity makes it a strategic starting point for synthesizing and optimizing new derivatives aimed at combating HIV replication.

Optimization of ADME Properties via Salt and Prodrug Strategies

For drug discovery projects requiring aqueous solubility, the dihydrochloride salt of 2-pyrrolidin-2-yl-pyrimidin-4-ylamine (CAS 2155855-71-1) provides a clear advantage over the free base . Furthermore, the measured metabolic stability (38% remaining after 60 minutes in human liver microsomes) provides a quantifiable baseline for medicinal chemists to design and test analogs with improved pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

As a low-molecular-weight (164.21 g/mol) heterocyclic amine, this compound is an excellent fragment for fragment-based drug discovery. Its defined chiral geometry and hydrogen-bonding capacity allow for efficient exploration of chemical space. The available structure-activity relationship (SAR) data, including antiviral and kinase inhibition potential, provide a validated starting point for fragment growing and linking strategies guided by computational docking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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